![molecular formula C10H17BrO2 B13068507 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromocyclopentyl group attached to an oxolane ring via an oxy-methyl linkage .
Vorbereitungsmethoden
The synthesis of 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclopentanol with oxirane in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and reaction temperatures ranging from -10°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted oxolane derivatives .
Wissenschaftliche Forschungsanwendungen
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The bromocyclopentyl group can interact with hydrophobic pockets in proteins, while the oxolane ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane include:
2-([(2-Chlorocyclopentyl)oxy]methyl)oxolane: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and biological activity.
2-([(2-Fluorocyclopentyl)oxy]methyl)oxolane: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
2-([(2-Iodocyclopentyl)oxy]methyl)oxolane:
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H17BrO2 |
|---|---|
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
2-[(2-bromocyclopentyl)oxymethyl]oxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-4-1-5-10(9)13-7-8-3-2-6-12-8/h8-10H,1-7H2 |
InChI-Schlüssel |
GZOXVBHBUFIFMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Br)OCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13068427.png)
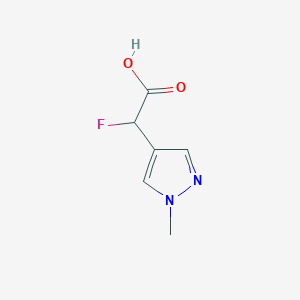
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
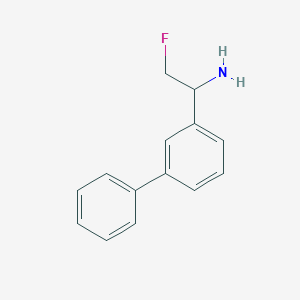
![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)
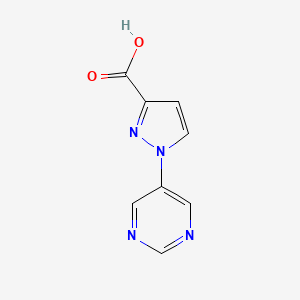
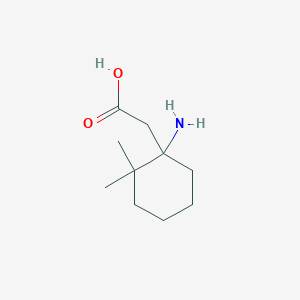
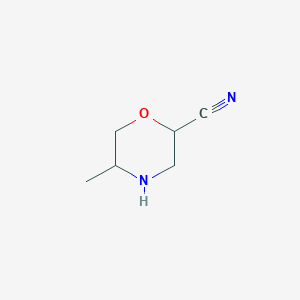
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
